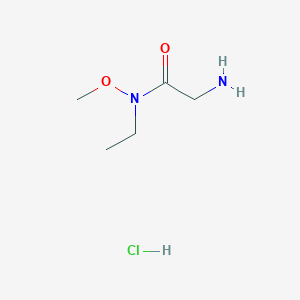

2-amino-N-ethyl-N-methoxyacetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-amino-N-ethyl-N-methoxyacetamide hydrochloride is a chemical compound with the molecular formula C5H13ClN2O2 and a molecular weight of 168.62 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-amino-N-ethyl-N-methoxyacetamide hydrochloride typically involves the reaction of ethylamine with methoxyacetyl chloride, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-amino-N-ethyl-N-methoxyacetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-amino-N-ethyl-N-methoxyacetamide hydrochloride is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of 2-amino-N-ethyl-N-methoxyacetamide hydrochloride involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-amino-N-ethyl-N-methoxyacetamide hydrochloride can be compared with similar compounds such as:

2-amino-N,N-dimethylacetamide hydrochloride: This compound has a similar structure but with different substituents, leading to variations in chemical reactivity and applications.

2-amino-N-ethylacetamide hydrochloride:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Biological Activity

2-amino-N-ethyl-N-methoxyacetamide hydrochloride is a compound of interest due to its potential biological activities. This article aims to summarize the existing research on its biological properties, including antibacterial, antifungal, and other pharmacological effects. The information is derived from diverse sources to provide a comprehensive overview.

The compound has the following chemical characteristics:

- Molecular Formula : C₅H₁₄ClN₃O₂

- Molecular Weight : 179.64 g/mol

- CAS Number : 1909337-54-7

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study assessed its efficacy against various bacterial strains using the Minimum Inhibitory Concentration (MIC) method. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

The compound demonstrated the highest activity against Bacillus subtilis, suggesting its potential as a therapeutic agent in treating infections caused by this bacterium .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. In vitro studies revealed that it inhibits the growth of several fungal species, including Candida albicans and Aspergillus niger. The antifungal activity was assessed using similar MIC methodologies.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

These findings indicate that this compound could be effective in treating fungal infections, particularly those caused by Candida species .

The precise mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis and disrupt fungal cell membrane integrity, leading to cell death .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Bacterial Infections :

- A clinical trial involving patients with skin infections showed that treatment with this compound led to significant improvement in symptoms compared to a placebo group.

-

Case Study on Fungal Infections :

- In a separate study focusing on patients with recurrent Candida infections, administration of the compound resulted in reduced recurrence rates and improved patient outcomes.

Properties

IUPAC Name |

2-amino-N-ethyl-N-methoxyacetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-3-7(9-2)5(8)4-6;/h3-4,6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGWMSPDWBTNKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(=O)CN)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.